molecular formula C11H22O2 B14253913 4-Hydroxy-3-methyldecan-2-one CAS No. 460355-56-0

4-Hydroxy-3-methyldecan-2-one

Cat. No.: B14253913
CAS No.: 460355-56-0
M. Wt: 186.29 g/mol
InChI Key: XBZHCRFAEBVVSK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyldecan-2-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a hydroxyl group and a methyl group attached to a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methyldecan-2-one typically involves the aldol condensation of 3-methylbutanal with decanal, followed by a reduction step. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methyldecan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: 4-Methyldecan-2-one or 4-methyldecanoic acid.

    Reduction: 4-Hydroxy-3-methyldecan-2-ol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy-3-methyldecan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methyldecan-2-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

  • 4-Hydroxy-2-methyldecan-2-one
  • 3-Hydroxy-3-methyldecan-2-one
  • 4-Hydroxy-3-ethyldecan-2-one

Comparison: 4-Hydroxy-3-methyldecan-2-one is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

460355-56-0

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

4-hydroxy-3-methyldecan-2-one

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-11(13)9(2)10(3)12/h9,11,13H,4-8H2,1-3H3

InChI Key

XBZHCRFAEBVVSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(C)C(=O)C)O

Origin of Product

United States

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